3-amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide
Overview
Description
3-Amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide is a chemical compound characterized by its aromatic structure and functional groups, including an amino group, a methoxy group, and a sulfonamide group attached to a benzene ring
Mechanism of Action
Target of Action
Sulfonamide compounds are generally known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in the regulation of ph and fluid balance in the body .
Mode of Action
Sulfonamides typically act by inhibiting the enzyme carbonic anhydrase, which interferes with the conversion of carbon dioxide to bicarbonate and protons, a critical process in many physiological functions .
Biochemical Pathways
The inhibition of carbonic anhydrase by sulfonamides can affect multiple biochemical pathways, including those involved in the regulation of ph and fluid balance .
Pharmacokinetics
It is generally known that the bioavailability of passively absorbed compounds is expected to be poor if the topological polar surface area (tpsa) is greater than 140 a .
Result of Action
The inhibition of carbonic anhydrase by sulfonamides can lead to a decrease in the conversion of carbon dioxide to bicarbonate and protons, which can affect various physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the following steps:
Benzene Ring Formation: The benzene ring is formed as the core structure.
Functional Group Addition: The amino group (-NH2), methoxy group (-OCH3), and sulfonamide group (-SO2NH-) are introduced sequentially or simultaneously through specific chemical reactions.
Substitution Reactions: Substitution reactions are employed to attach the pyridin-3-yl group to the benzene ring.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its ability to interact with various biological targets makes it a valuable tool in drug discovery.
Medicine: Research has indicated that derivatives of this compound may have medicinal properties, including anti-inflammatory, antioxidant, and antimicrobial activities. These properties make it a candidate for developing new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Comparison with Similar Compounds
4-Amino-3-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide
3-Amino-4-methoxy-N-(pyridin-2-yl)benzene-1-sulfonamide
3-Amino-4-methoxy-N-(pyridin-4-yl)benzene-1-sulfonamide
Uniqueness: 3-Amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide is unique due to its specific arrangement of functional groups and its ability to interact with biological targets in a distinct manner compared to its analogs. This uniqueness makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-amino-4-methoxy-N-pyridin-3-ylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-18-12-5-4-10(7-11(12)13)19(16,17)15-9-3-2-6-14-8-9/h2-8,15H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOZRLPEAAKBMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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